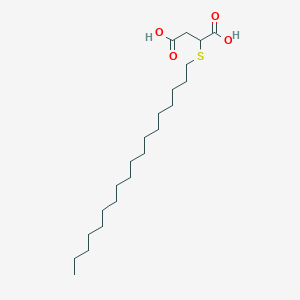
2-Octadecylsulfanylbutanedioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Octadecylsulfanylbutanedioic acid is an organic compound that belongs to the class of carboxylic acids It features a long alkyl chain (octadecyl group) attached to a sulfur atom, which is further connected to a butanedioic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Octadecylsulfanylbutanedioic acid typically involves the following steps:
Formation of Octadecylthiol: Octadecylthiol can be synthesized by the reaction of octadecyl bromide with thiourea, followed by hydrolysis.
Attachment to Butanedioic Acid: The octadecylthiol is then reacted with maleic anhydride under controlled conditions to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-Octadecylsulfanylbutanedioic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid groups can be reduced to alcohols.
Substitution: The alkyl chain can undergo substitution reactions, such as halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
2-Octadecylsulfanylbutanedioic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a surfactant in various chemical reactions.
Biology: Investigated for its potential role in modifying biological membranes and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals, lubricants, and coatings.
Mécanisme D'action
The mechanism of action of 2-Octadecylsulfanylbutanedioic acid involves its interaction with biological membranes and proteins. The long alkyl chain allows it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. The sulfur atom can form disulfide bonds with cysteine residues in proteins, affecting their structure and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
Octadecylthiol: Similar in structure but lacks the butanedioic acid moiety.
Butanedioic acid: Lacks the long alkyl chain and sulfur atom.
Octadecanoic acid: Similar alkyl chain but lacks the sulfur atom and butanedioic acid moiety.
Uniqueness
2-Octadecylsulfanylbutanedioic acid is unique due to the combination of a long alkyl chain, a sulfur atom, and a butanedioic acid moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
85927-34-0 |
|---|---|
Formule moléculaire |
C22H42O4S |
Poids moléculaire |
402.6 g/mol |
Nom IUPAC |
2-octadecylsulfanylbutanedioic acid |
InChI |
InChI=1S/C22H42O4S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-20(22(25)26)19-21(23)24/h20H,2-19H2,1H3,(H,23,24)(H,25,26) |
Clé InChI |
SBPJFOAXWHLHNT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCSC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


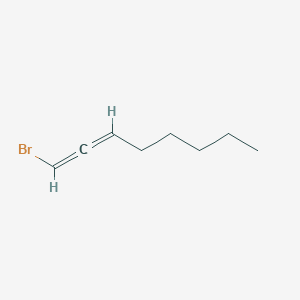
![1,1'-[Oxybis(methyleneselanyl)]dinaphthalene](/img/structure/B14425911.png)
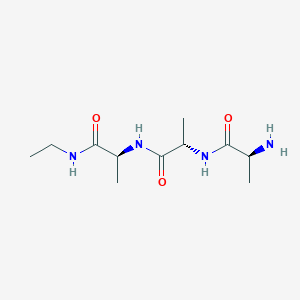
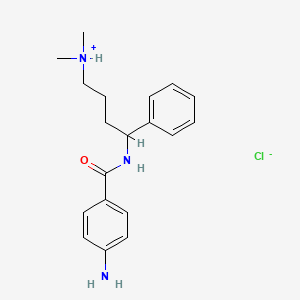
![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)
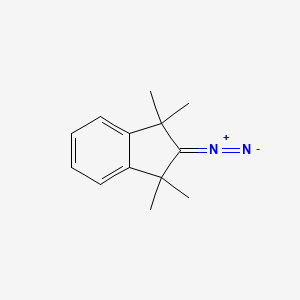
![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)
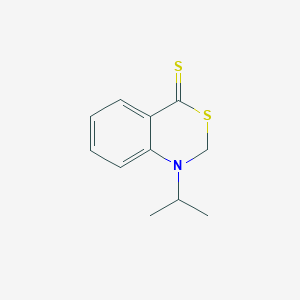

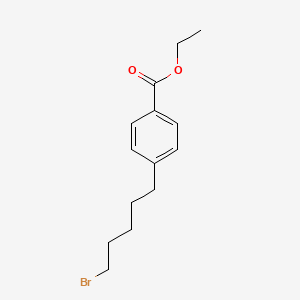
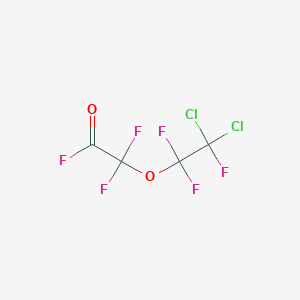
![2-Acetyl-2-[3,3-di(benzenesulfonyl)butyl]cyclohexan-1-one](/img/structure/B14425978.png)

